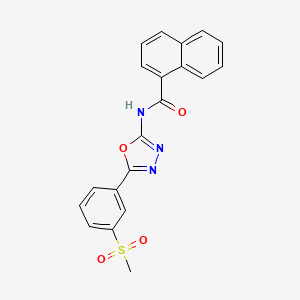

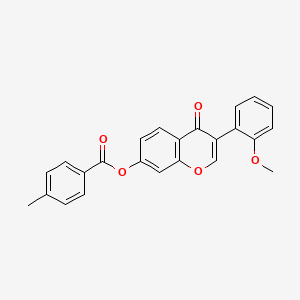

![molecular formula C19H20N2O4 B2637740 2,3-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 940250-56-6](/img/structure/B2637740.png)

2,3-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, ¹H NMR, ¹³C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis

The role of the intestine in the elimination of a similar compound, (2R)-2- { (3R)-3-amino-3- [4- (2-methylquinolin-4-ylmethoxy)phenyl]-2-oxopyrrolidin-1-yl}-N-hydroxy-4-methylpentanamide (DPC 333), was investigated in mice and rats in vivo and in vitro . This might provide some insights into the potential chemical reactions involving “2,3-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide”.Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Antidopaminergic Agents : Högberg et al. (1990) synthesized compounds related to 2,3-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, investigating their antidopaminergic properties and potential as antipsychotic agents with a low tendency to induce extrapyramidal side effects, highlighting their value in studying dopamine D-2 mediated responses (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Intermolecular Interactions : Saeed et al. (2020) explored the synthesis, X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, revealing insights into the stabilization of molecular assemblies through hydrogen bonds and π-interactions (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).

Antimicrobial and Docking Studies : Talupur et al. (2021) synthesized and characterized a series of compounds for antimicrobial evaluation and docking studies, contributing to the development of new therapeutic agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Activities

Mosquito Larvae Inhibition : Schaefer et al. (1981) discovered that benzamide derivatives exhibit significant biological activity against mosquito larvae, providing a foundation for developing safer pesticides (Schaefer, Miura, & Wilder, 1981).

Dopamine D2 Receptor Ligands : Bishop et al. (1991) evaluated 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides as high-affinity ligands for CNS dopamine D2 receptors, offering potential for PET studies and insights into receptor binding affinity (Bishop, Mathis, Gerdes, Whitney, Eaton, & Mailman, 1991).

Therapeutic Potentials

- Antiinflammatory Compounds : Robert et al. (1994) synthesized benzamides with significant antiinflammatory activity, suggesting a mechanism of action different from cyclooxygenase inhibition and highlighting their potential in reducing reactive oxygen species production (Robert, Robert-Piessard, Duflos, Baut, Khettab, Grimaud, Petit, & Welin, 1994).

Propiedades

IUPAC Name |

2,3-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-24-16-9-4-8-15(18(16)25-2)19(23)20-13-6-3-7-14(12-13)21-11-5-10-17(21)22/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISRWOHVSHRBOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2637661.png)

acetyl]amino}benzoate](/img/structure/B2637667.png)

![5-chloro-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2637668.png)

![1-{6-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-pyridinyl}-1-ethanone](/img/structure/B2637676.png)

![8-[[Bis(2-methylpropyl)amino]methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B2637677.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide](/img/structure/B2637678.png)